
Mercury(1+);2-methylthiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(1+);2-methylthiolane is a chemical compound that combines mercury in its +1 oxidation state with 2-methylthiolane, an organic sulfur compound. Mercury compounds are known for their unique properties and applications, but they also pose significant health and environmental risks due to their toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+);2-methylthiolane typically involves the reaction of mercury(I) salts with 2-methylthiolane under controlled conditions. One common method is to react mercury(I) chloride with 2-methylthiolane in an aqueous solution, followed by purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using mercury(I) chloride and 2-methylthiolane, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(1+);2-methylthiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The thiolane group can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as nitric acid or hydrogen peroxide, can oxidize this compound.
Reducing Agents: Such as sodium borohydride or zinc, can reduce it to elemental mercury.
Substitution Reactions: Can be carried out using various organic or inorganic ligands under appropriate conditions.
Major Products Formed
Oxidation: Produces mercury(II) compounds.
Reduction: Produces elemental mercury.
Substitution: Produces new mercury compounds with different ligands.
Aplicaciones Científicas De Investigación
Mercury(1+);2-methylthiolane has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the production of other mercury compounds and in various industrial processes.
Mecanismo De Acción
The mechanism of action of Mercury(1+);2-methylthiolane involves its interaction with biological molecules, particularly those containing thiol groups. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes and proteins that play critical roles in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Mercury(1+);2-methylthiolane can be compared with other mercury compounds, such as:
Mercury(I) chloride (calomel): Similar in its +1 oxidation state but lacks the thiolane group.
Mercury(II) chloride: More oxidized form of mercury with different chemical properties.
Methylmercury: An organic mercury compound with significant biological and environmental impact.
Uniqueness
This compound is unique due to the presence of the 2-methylthiolane group, which imparts specific chemical and biological properties that differentiate it from other mercury compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable reagent, but its toxicity also necessitates careful handling and study. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for leveraging its benefits while mitigating its risks.
Propiedades
Número CAS |
61113-42-6 |
|---|---|
Fórmula molecular |
C5H10HgS+ |
Peso molecular |
302.79 g/mol |
Nombre IUPAC |
mercury(1+);2-methylthiolane |
InChI |
InChI=1S/C5H10S.Hg/c1-5-3-2-4-6-5;/h5H,2-4H2,1H3;/q;+1 |
Clave InChI |
GEPDTCDPXDQKIV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCS1.[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


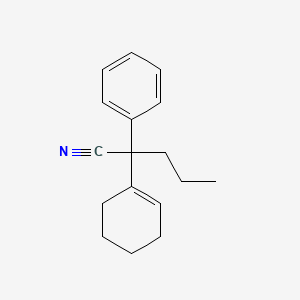

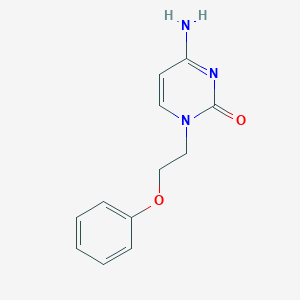
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
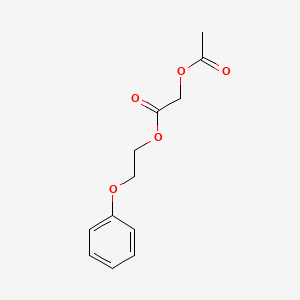
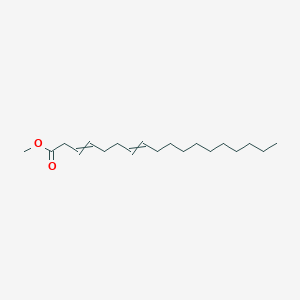
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
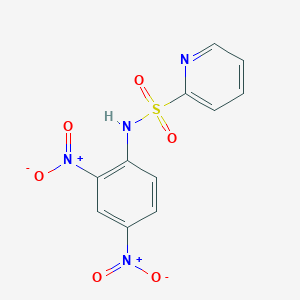
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)




